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Compound of Interest

Compound Name:
(1-Methylpyrrolidin-3-

yl)methanamine

Cat. No.: B088376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylpyrrolidin-3-
yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

This document details its chemical identity, physicochemical properties, a representative

synthetic protocol, and a conceptual workflow for its biological evaluation.

Chemical Identity and Nomenclature
The compound with the structural formula C₆H₁₄N₂ is formally recognized by the International

Union of Pure and Applied Chemistry (IUPAC) as (1-methylpyrrolidin-3-yl)methanamine.[1]

This nomenclature clearly defines the saturated five-membered nitrogen-containing ring

(pyrrolidine) with a methyl group on the nitrogen atom (position 1) and a methanamine

substituent at position 3.

A variety of synonyms are used in commercial and scientific literature to refer to this compound.

These are crucial to recognize for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers
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Type Identifier

IUPAC Name (1-methylpyrrolidin-3-yl)methanamine

CAS Number 13005-11-3

Other Names 1-Methyl-3-(aminomethyl)pyrrolidine

C-(1-Methyl-pyrrolidin-3-yl)-methylamine

3-Pyrrolidinemethanamine, 1-methyl-

(1-methyl-3-pyrrolidinyl)methanamine

1-Methylpyrrolidine-3-methanamine

3-Aminomethyl-1-methylpyrrolidine

Physicochemical Properties
A summary of key computed physicochemical properties of (1-Methylpyrrolidin-3-
yl)methanamine is provided below. These parameters are essential for predicting its behavior

in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data
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Property Value

Molecular Formula C₆H₁₄N₂

Molecular Weight 114.19 g/mol

XLogP3-AA -0.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 114.115698455 Da

Monoisotopic Mass 114.115698455 Da

Topological Polar Surface Area 29.3 Å²

Heavy Atom Count 8

Complexity 72.9

Synthesis Protocol
While a specific, detailed experimental protocol for the direct synthesis of (1-Methylpyrrolidin-
3-yl)methanamine is not readily available in the public domain, a plausible and efficient

synthetic route can be devised based on the well-established chemistry of pyrrolidine

derivatives. The following protocol is a representative example, starting from the commercially

available precursor, 1-methylpyrrolidin-3-ol. This multi-step synthesis involves the conversion of

the hydroxyl group to a leaving group, followed by nucleophilic substitution with a cyanide

source, and subsequent reduction to the primary amine.

Experimental Protocol: Synthesis of (1-Methylpyrrolidin-3-yl)methanamine

Step 1: Mesylation of 1-Methylpyrrolidin-3-ol

To a stirred solution of 1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM)

at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude mesylate, which can be used in the

next step without further purification.

Step 2: Cyanation of the Mesylate Intermediate

Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add sodium cyanide (1.5 eq) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring for the

disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-

MS).

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl

acetate (3 x 75 mL).

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude nitrile by column chromatography on silica gel to obtain 1-methylpyrrolidine-

3-carbonitrile.

Step 3: Reduction of the Nitrile to the Amine

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of

lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the suspension to 0 °C and add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq)

in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours.

Monitor the reaction by TLC until the nitrile is consumed.

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water,

15% aqueous sodium hydroxide, and water.

Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

Concentrate the filtrate under reduced pressure to yield the crude (1-Methylpyrrolidin-3-
yl)methanamine.

Purify the product by distillation under reduced pressure to obtain the final compound.

Logical Workflow for Synthesis and Biological
Evaluation
Given the utility of the pyrrolidine scaffold in drug discovery, a logical workflow for the synthesis

and subsequent biological evaluation of (1-Methylpyrrolidin-3-yl)methanamine and its

derivatives is presented. This workflow illustrates a common path from chemical synthesis to

the identification of a potential drug candidate.
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Caption: A workflow diagram illustrating the synthesis and potential biological screening of (1-
Methylpyrrolidin-3-yl)methanamine.

This guide serves as a foundational resource for researchers working with (1-
Methylpyrrolidin-3-yl)methanamine. The provided information on its chemical properties, a

detailed synthetic protocol, and a conceptual framework for its biological evaluation are

intended to facilitate further investigation and application of this compound in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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